3,5-Dimethoxy-4-propoxybenzaldehyde
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Overview
Description
3,5-Dimethoxy-4-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O4. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and one propoxy group attached to the benzene ring. This compound is often used as a synthetic building block in organic chemistry due to its versatile reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-propoxybenzaldehyde typically involves the alkylation of 3,5-dimethoxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants, controlled temperature conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 3,5-Dimethoxy-4-propoxybenzoic acid.
Reduction: 3,5-Dimethoxy-4-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-Dimethoxy-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4-propoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and propoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Similar structure but with three methoxy groups.
3,5-Dimethoxybenzaldehyde: Lacks the propoxy group.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains a hydroxyl group instead of a propoxy group
Uniqueness
3,5-Dimethoxy-4-propoxybenzaldehyde is unique due to the presence of the propoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct physical and chemical properties compared to its analogs .
Properties
CAS No. |
39075-26-8 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3,5-dimethoxy-4-propoxybenzaldehyde |
InChI |
InChI=1S/C12H16O4/c1-4-5-16-12-10(14-2)6-9(8-13)7-11(12)15-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
VIZFOCNGDABISZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1OC)C=O)OC |
Origin of Product |
United States |
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